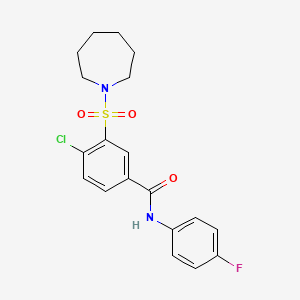

3-(azepan-1-ylsulfonyl)-4-chloro-N-(4-fluorophenyl)benzamide

Description

3-(azepan-1-ylsulfonyl)-4-chloro-N-(4-fluorophenyl)benzamide is a benzamide derivative characterized by a chloro substituent at the 4-position of the benzamide core, an azepane sulfonyl group at the 3-position, and a 4-fluorophenyl group attached to the amide nitrogen. Its molecular formula is C₁₉H₂₀ClFN₂O₃S, with a molecular weight of 410.89 g/mol.

Properties

IUPAC Name |

3-(azepan-1-ylsulfonyl)-4-chloro-N-(4-fluorophenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20ClFN2O3S/c20-17-10-5-14(19(24)22-16-8-6-15(21)7-9-16)13-18(17)27(25,26)23-11-3-1-2-4-12-23/h5-10,13H,1-4,11-12H2,(H,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLOZBVNPDZOOFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC=C(C=C3)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClFN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(azepan-1-ylsulfonyl)-4-chloro-N-(4-fluorophenyl)benzamide typically involves multiple steps, starting with the preparation of the benzamide core. The azepane sulfonyl group is introduced through sulfonylation reactions, while the chlorine and fluorophenyl groups are added via halogenation and aromatic substitution reactions, respectively. Common reagents used in these reactions include sulfonyl chlorides, halogenating agents, and fluorinated aromatic compounds. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining stringent quality control standards. The use of automated reactors and advanced analytical techniques ensures consistent production of high-quality compound.

Chemical Reactions Analysis

Types of Reactions

3-(azepan-1-ylsulfonyl)-4-chloro-N-(4-fluorophenyl)benzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, such as alkyl, aryl, or heterocyclic moieties.

Scientific Research Applications

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

Biology: It has been studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

Industry: It is used in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(azepan-1-ylsulfonyl)-4-chloro-N-(4-fluorophenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Key Observations:

Substituent Effects on Lipophilicity: The azepane sulfonyl group in the target compound increases lipophilicity compared to analogs with smaller substituents (e.g., aminosulfonyl in Indapamide or nitro in 4-Cl-N-(4-FPh)-3-nitrobenzamide). This may enhance membrane permeability but reduce aqueous solubility . The 4-fluorophenyl group balances hydrophobicity and electronic effects, a common strategy in drug design to optimize pharmacokinetics .

The target compound’s azepane sulfonyl group could similarly interact with sulfonamide-sensitive targets (e.g., carbonic anhydrase) . CT1-69’s oxazole ring demonstrates how heterocyclic substituents can enhance antimicrobial activity via structural rigidity and target binding .

Synthetic Accessibility :

- The synthesis of similar compounds (e.g., ) often employs coupling agents like TBTU for amide bond formation. Introducing the azepane sulfonyl group may require sulfonylation of a benzamide precursor under basic conditions .

Physicochemical and Pharmacokinetic Insights

- Solubility: The azepane sulfonyl group likely reduces aqueous solubility compared to more polar substituents (e.g., aminosulfonyl in Indapamide). However, the 4-fluorophenyl group may mitigate this via moderate π-stacking interactions .

Biological Activity

3-(azepan-1-ylsulfonyl)-4-chloro-N-(4-fluorophenyl)benzamide, a compound with the CAS number 352671-69-3, has gained attention in various fields of scientific research due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a benzamide core with several significant substituents:

- Azepane Sulfonyl Group : This group is crucial for the compound's biological activity.

- Chloro Group : Enhances lipophilicity, potentially affecting membrane permeability.

- Fluorophenyl Group : Contributes to the compound's interaction with biological targets.

Chemical Formula

| Property | Value |

|---|---|

| Molecular Formula | C19H20ClFN2O3S |

| Molecular Weight | 410.89 g/mol |

| IUPAC Name | This compound |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The mechanism involves:

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Modulation : It can bind to various receptors, influencing signaling pathways that govern cell proliferation and apoptosis.

Target Enzymes and Pathways

Research indicates that this compound may target:

- Kinases : Involved in cell signaling and proliferation.

- Proteases : Affecting protein turnover and cell cycle regulation.

Anticancer Properties

Numerous studies have investigated the anticancer potential of this compound. In vitro assays demonstrate:

- Cell Line Studies : The compound exhibits cytotoxic effects on various cancer cell lines, including breast and lung cancer cells.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 12.5 |

| A549 (Lung Cancer) | 15.0 |

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Preliminary studies suggest effectiveness against several bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Study 1: Anticancer Activity

In a study published in Journal of Medicinal Chemistry, researchers evaluated the anticancer effects of the compound on MCF-7 cells. Results indicated that treatment with varying concentrations led to significant apoptosis, suggesting a potential role in cancer therapy .

Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties against Gram-positive and Gram-negative bacteria. The results highlighted its effectiveness against resistant strains, indicating a possible application in treating infections caused by multidrug-resistant bacteria .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.